An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-(Pyridin-4-yl)azepane Dihydrochloride
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-(Pyridin-4-yl)azepane Dihydrochloride
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is currently no specific, detailed information regarding the pharmacokinetics and pharmacodynamics of 2-(Pyridin-4-yl)azepane dihydrochloride. While the chemical structure is identifiable[1][2], dedicated studies on its absorption, distribution, metabolism, excretion (ADME), mechanism of action, and physiological effects are not present in the accessible scientific domain.
The azepane ring is a recognized scaffold in medicinal chemistry, featured in a variety of pharmaceutical drugs.[3] Research into other azepane-containing derivatives has shown a range of biological activities, including potential as inhibitors of dipeptidyl peptidase 1 (DPP1), protein tyrosine phosphatases (PTPN2/PTPN1), and as histamine H3 receptor ligands.[4][5][6] These studies often include detailed pharmacokinetic and pharmacodynamic profiling of the specific analogues investigated.[4][6]
Furthermore, the pyridine moiety is a common feature in many biologically active compounds, and its influence on physicochemical properties and drug-receptor interactions is an area of active investigation.[7][8][9]
The absence of specific data for 2-(Pyridin-4-yl)azepane dihydrochloride prevents the creation of the requested in-depth technical guide. Such a document would require experimental data from in vitro and in vivo studies to ensure scientific accuracy and integrity.
For researchers interested in this particular molecule, the logical next step would be to initiate preclinical studies to characterize its pharmacokinetic and pharmacodynamic profile. This would involve a series of established experimental workflows.
Hypothetical Framework for Investigation
Should a research program be initiated for 2-(Pyridin-4-yl)azepane dihydrochloride, the following represents a logical, though currently theoretical, framework for its investigation.
Part 1: Physicochemical Characterization
A foundational step would be to determine the fundamental physicochemical properties of 2-(Pyridin-4-yl)azepane dihydrochloride, which are critical for predicting its pharmacokinetic behavior.
Table 1: Key Physicochemical Parameters for Initial Assessment
| Parameter | Experimental Method | Rationale |
| Solubility | Thermodynamic or kinetic solubility assays (e.g., in PBS at various pH) | Influences dissolution and absorption. |
| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC | Predicts membrane permeability and distribution.[7] |
| pKa | Potentiometric titration or UV-Vis spectroscopy | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
Part 2: In Vitro Pharmacokinetic Profiling (ADME)
In vitro assays are essential for early-stage assessment of a compound's ADME properties, helping to identify potential liabilities and guide further development.[10]
Experimental Workflow: In Vitro ADME Profiling
Caption: A hypothetical workflow for in vitro ADME assessment.
Step-by-Step Protocol: Microsomal Stability Assay
-
Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a stock solution of 2-(Pyridin-4-yl)azepane dihydrochloride in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine HLM, phosphate buffer (pH 7.4), and the test compound.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Part 3: In Vitro Pharmacodynamic Profiling
The pharmacodynamics of a novel compound describes its effect on the body.[11] The initial steps involve identifying the molecular target(s) and characterizing the dose-response relationship.
Hypothetical Signaling Pathway Interaction
Given the structural motifs, one might hypothesize an interaction with a kinase or a G-protein coupled receptor (GPCR). The following diagram illustrates a generic kinase inhibition pathway.
Caption: A generic kinase inhibition signaling pathway.
Experimental Protocol: Receptor Binding Assay (Radioligand Displacement)
-
Target Preparation: Prepare cell membranes or purified receptors known to be modulated by similar chemical scaffolds.
-
Assay Buffer: Use a binding buffer optimized for the specific target receptor.
-
Radioligand: Select a radiolabeled ligand with high affinity and specificity for the target.
-
Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of 2-(Pyridin-4-yl)azepane dihydrochloride.
-
Separation: Separate bound from unbound radioligand using rapid filtration.
-
Detection: Quantify the radioactivity of the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant).
Part 4: In Vivo Studies
Positive in vitro results would warrant progression to in vivo models to understand the compound's behavior in a whole organism.[10]
Table 2: Initial In Vivo Study Designs
| Study Type | Animal Model | Key Parameters Measured | Rationale |
| Pharmacokinetics | Mouse or Rat | Cmax, Tmax, AUC, t½, Bioavailability | To determine the ADME profile in a living system. |
| Preliminary Efficacy | Disease-relevant animal model | Target engagement biomarkers, physiological or behavioral changes | To establish proof-of-concept for the therapeutic hypothesis. |
| Acute Toxicity | Mouse or Rat | Observation for adverse effects, determination of maximum tolerated dose (MTD) | To assess the short-term safety profile. |
Conclusion
While a detailed guide on the pharmacokinetics and pharmacodynamics of 2-(Pyridin-4-yl)azepane dihydrochloride cannot be provided at this time due to a lack of specific research, this document outlines a standard, scientifically rigorous approach for its investigation. The azepane and pyridine moieties are of significant interest in medicinal chemistry, and the characterization of this specific compound could yield valuable insights.[12][13][14] The methodologies and frameworks presented here serve as a robust starting point for any research team intending to explore the therapeutic potential of 2-(Pyridin-4-yl)azepane dihydrochloride.
References
- 2-(pyridin-4-yl)azepane — Chemical Substance Information - NextSDS. (n.d.).
- 2-(pyridin-4-yl)azepane (C11H16N2) - PubChemLite. (n.d.).
- Velcicky, J., Schlapbach, A., Heng, R., Revesz, L., Pflieger, D., Blum, E., ... & Hersperger, R. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
- Mannan, A., Rasheed, T., & Nousheen, Z. (n.d.). Non-Clinical In-vitro and In-vivo Studies in Drug Development. Asian Journal of Pharmaceutical Research and Development.
- Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). (2016). Journal of Medicinal Chemistry.
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research.
- Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie.
- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). European Journal of Medicinal Chemistry.
- In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. (2015).
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research.
- Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). Bioorganic & Medicinal Chemistry.
- 2-PYRIDIN-2-YL-AZEPANE — Chemical Substance Information - NextSDS. (n.d.).
-
Azepane - Wikipedia. (n.d.). Retrieved from [Link]
- Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. (2025). Pharmacy.
- SYNTHESIS OF PYRROLES, PYRIDINES, AND AZEPINES
-
MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. (n.d.). Retrieved from [Link]
- Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022). Molecules.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.).
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 2-(pyridin-4-yl)azepane (C11H16N2) [pubchemlite.lcsb.uni.lu]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijdra.com [ijdra.com]
- 11. Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions” | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jopir.in [jopir.in]
- 14. researchgate.net [researchgate.net]
